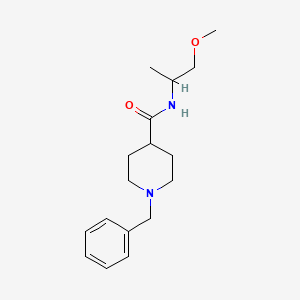![molecular formula C14H19NO2 B7470213 3-[2-(2-Methylphenyl)pyrrolidin-1-yl]propanoic acid](/img/structure/B7470213.png)
3-[2-(2-Methylphenyl)pyrrolidin-1-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(2-Methylphenyl)pyrrolidin-1-yl]propanoic acid, also known as MPHP, is a synthetic stimulant drug that belongs to the cathinone class. It is a psychoactive compound that has been studied for its potential therapeutic applications in various research fields. The purpose of
作用机制
The exact mechanism of action of 3-[2-(2-Methylphenyl)pyrrolidin-1-yl]propanoic acid is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, similar to other cathinone compounds. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in its stimulant and psychoactive effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of dopamine and norepinephrine in the brain, which can lead to feelings of euphoria, increased energy, and alertness. However, it can also cause negative effects such as anxiety, paranoia, and agitation.
实验室实验的优点和局限性
One advantage of using 3-[2-(2-Methylphenyl)pyrrolidin-1-yl]propanoic acid in lab experiments is its ability to produce consistent and reliable results. It can also be used to study the effects of stimulants on the brain and behavior. However, one major limitation is its potential for abuse and addiction, which can make it difficult to control in lab settings.
未来方向
There are several future directions for the study of 3-[2-(2-Methylphenyl)pyrrolidin-1-yl]propanoic acid. One area of research is its potential therapeutic applications, particularly in the treatment of disorders such as ADHD and depression. Another area of research is the development of safer and more effective stimulant drugs. Additionally, further research is needed to fully understand the mechanism of action and long-term effects of this compound.
合成方法
3-[2-(2-Methylphenyl)pyrrolidin-1-yl]propanoic acid can be synthesized using various methods, including reductive amination, condensation, and Grignard reaction. The most common method involves the condensation of 2-methylphenylacetonitrile with pyrrolidine in the presence of a strong base and a solvent such as ethanol or methanol. The resulting product is then hydrolyzed to form this compound.
科学研究应用
3-[2-(2-Methylphenyl)pyrrolidin-1-yl]propanoic acid has been studied for its potential therapeutic applications in various research fields, including neuroscience, pharmacology, and toxicology. It has been shown to have stimulant and psychoactive effects, similar to other cathinone compounds. This compound has also been studied for its potential use as a research tool to study the effects of stimulants on the brain and behavior.
属性
IUPAC Name |
3-[2-(2-methylphenyl)pyrrolidin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-5-2-3-6-12(11)13-7-4-9-15(13)10-8-14(16)17/h2-3,5-6,13H,4,7-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORNFGWOGGJQJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCN2CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-[[5-(2-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B7470159.png)

![7-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470169.png)
![2-(4-benzyl-7-chloro-2,3-dioxoquinoxalin-1-yl)-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B7470175.png)

![2-[[2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxamide](/img/structure/B7470193.png)




![N-(4-pyridyl)-1-[3-(trifluoromethyl)phenyl]sulfonyl-isonipecotamide](/img/structure/B7470244.png)
